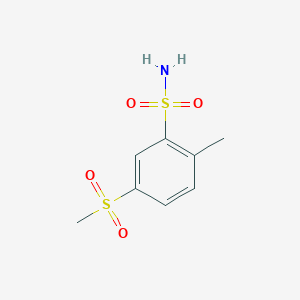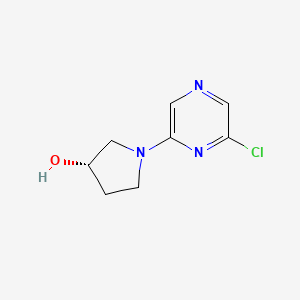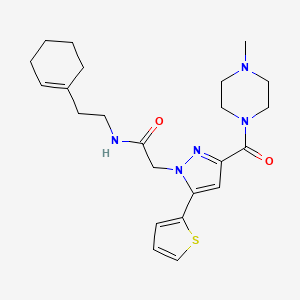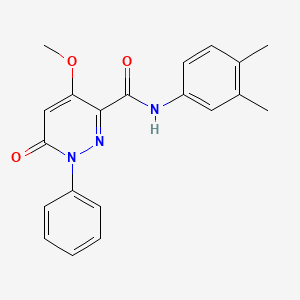
2-Methyl-5-(methylsulfonyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-(methylsulfonyl)benzenesulfonamide is a chemical compound with the linear formula C8H11NO4S2 . It is a relatively inert chemically and is able to resist decomposition at elevated temperatures .
Molecular Structure Analysis
The molecular structure of 2-Methyl-5-(methylsulfonyl)benzenesulfonamide consists of a benzene ring with two sulfonyl groups and one methyl group attached . The SMILES string for this compound isCC1=C(S(N)(=O)=O)C=C(S(C)(=O)=O)C=C1 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
2-Methyl-5-(methylsulfonyl)benzenesulfonamide and its derivatives are primarily synthesized for structural and kinetic investigations, which are fundamental in the development of new chemical entities with potential applications in materials science and pharmaceuticals. For instance, the synthesis and crystal structure analysis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride provide insights into the molecular and electronic structures of such compounds. These analyses, including X-ray crystallography and quantum-chemical calculations, help in understanding the stereo-chemical characteristics essential for designing molecules with desired properties (Rublova et al., 2017).
Photocatalytic Applications
The development of novel photocatalytic methods for synthesizing sulfonamide derivatives underlines the significance of 2-Methyl-5-(methylsulfonyl)benzenesulfonamide in chemical synthesis. A radical relay strategy has been employed for generating 3-(methylsulfonyl)benzo[b]thiophenes, demonstrating the compound’s role in facilitating sulfonamide formation through photocatalysis under mild conditions. This method highlights its utility in synthesizing methylsulfonyl-containing compounds efficiently (Gong et al., 2019).
Photodynamic Therapy for Cancer Treatment
The synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide derivative groups is a notable application in the medical field, particularly in photodynamic therapy (PDT) for cancer treatment. These derivatives exhibit high singlet oxygen quantum yields, making them potent photosensitizers for PDT. The unique properties of these compounds, such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, demonstrate their potential in treating cancer through Type II photodynamic mechanisms (Pişkin et al., 2020).
Drug Development and Molecular Docking Studies
In drug development, the docking studies and crystal structure analysis of compounds like tetrazole derivatives, including those with sulfonamide groups, provide valuable insights into their potential as COX-2 inhibitors. Such studies are instrumental in understanding the orientation and interaction of molecules within the active sites of enzymes, thereby facilitating the design of more effective therapeutic agents (Al-Hourani et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methyl-5-methylsulfonylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4S2/c1-6-3-4-7(14(2,10)11)5-8(6)15(9,12)13/h3-5H,1-2H3,(H2,9,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKCNQPJWCGBPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(methylsulfonyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-((4-Acetylphenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2513470.png)

![Tert-butyl {1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}carbamate](/img/structure/B2513475.png)





![2-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B2513487.png)
![N-(benzo[d]thiazol-2-yl)-2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2513489.png)
![1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbonitrile](/img/structure/B2513490.png)

![2-[6-(Furan-2-ylmethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2513492.png)